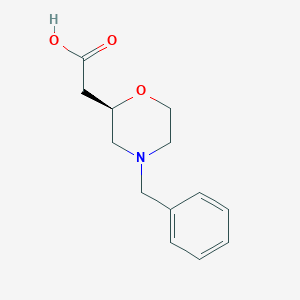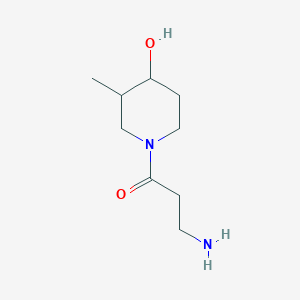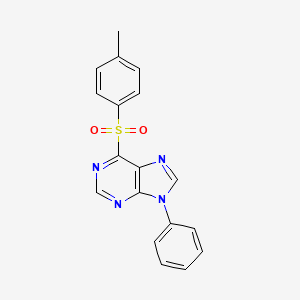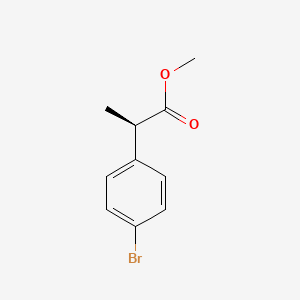
(R)-Methyl 2-(4-bromophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-(4-bromophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-bromophenyl)propanoate typically involves the esterification of ®-2-(4-bromophenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(4-bromophenyl)propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-(4-bromophenyl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide.
Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents like lithium aluminum hydride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of ®-Methyl 2-(4-hydroxyphenyl)propanoate or ®-Methyl 2-(4-aminophenyl)propanoate.
Reduction Reactions: Formation of ®-2-(4-bromophenyl)propanol.
Oxidation Reactions: Formation of ®-Methyl 2-(4-bromoquinone)propanoate.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-(4-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-(4-bromophenyl)propanoate is primarily based on its ability to interact with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and biological activity. The exact molecular pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of bromine.
®-Methyl 2-(4-fluorophenyl)propanoate: Contains a fluorine atom instead of bromine.
®-Methyl 2-(4-iodophenyl)propanoate: Features an iodine atom in place of bromine.
Uniqueness
®-Methyl 2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interaction patterns and reactivity profiles. This uniqueness makes ®-Methyl 2-(4-bromophenyl)propanoate a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrO2 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
methyl (2R)-2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
KZWKRXZFJWFHSR-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)Br)C(=O)OC |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



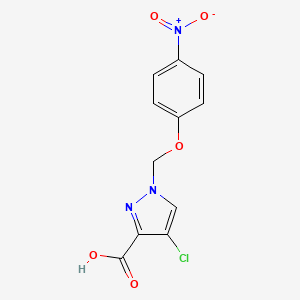
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
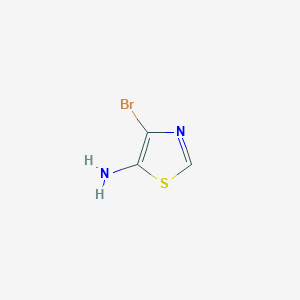
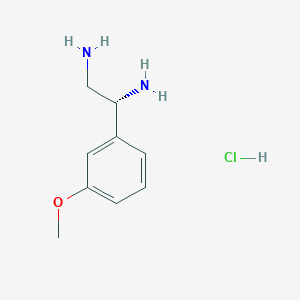
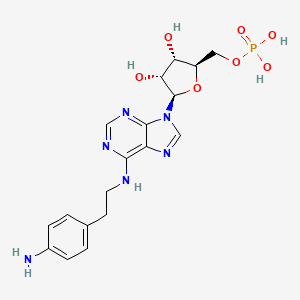

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

